molecular formula C23H21NO8 B13368962 tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate

tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate

Cat. No.: B13368962
M. Wt: 439.4 g/mol
InChI Key: JKGMSPFWGUCRDW-UHFFFAOYSA-N
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Description

Tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a quinolizine core with four carboxylate groups and a phenyl group at the 9a position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tetramethyl 9a-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO8

Molecular Weight

439.4 g/mol

IUPAC Name

tetramethyl 9a-phenylquinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C23H21NO8/c1-29-19(25)15-16(20(26)30-2)18(22(28)32-4)24-13-9-8-12-23(24,17(15)21(27)31-3)14-10-6-5-7-11-14/h5-13H,1-4H3

InChI Key

JKGMSPFWGUCRDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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